Cas no 2034498-76-3 (N-{2-5-(furan-3-yl)thiophen-2-ylethyl}-1-(3-methylphenyl)methanesulfonamide)

N-{2-5-(furan-3-yl)thiophen-2-ylethyl}-1-(3-methylphenyl)methanesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-{2-5-(furan-3-yl)thiophen-2-ylethyl}-1-(3-methylphenyl)methanesulfonamide
- 2034498-76-3
- AKOS026693665
- N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide
- N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1-(3-methylphenyl)methanesulfonamide
- CCG-346929
- F6520-1809
- N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-1-(3-methylphenyl)methanesulfonamide
-
- インチ: 1S/C18H19NO3S2/c1-14-3-2-4-15(11-14)13-24(20,21)19-9-7-17-5-6-18(23-17)16-8-10-22-12-16/h2-6,8,10-12,19H,7,9,13H2,1H3
- InChIKey: BMIYOPMYMWJUHN-UHFFFAOYSA-N
- ほほえんだ: S(CC1C=CC=C(C)C=1)(NCCC1=CC=C(C2=COC=C2)S1)(=O)=O
計算された属性
- せいみつぶんしりょう: 361.08063582g/mol
- どういたいしつりょう: 361.08063582g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 491
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 95.9Ų
N-{2-5-(furan-3-yl)thiophen-2-ylethyl}-1-(3-methylphenyl)methanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6520-1809-3mg |
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1-(3-methylphenyl)methanesulfonamide |
2034498-76-3 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6520-1809-100mg |
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1-(3-methylphenyl)methanesulfonamide |
2034498-76-3 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6520-1809-75mg |
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1-(3-methylphenyl)methanesulfonamide |
2034498-76-3 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6520-1809-20μmol |
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1-(3-methylphenyl)methanesulfonamide |
2034498-76-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6520-1809-25mg |
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1-(3-methylphenyl)methanesulfonamide |
2034498-76-3 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6520-1809-1mg |
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1-(3-methylphenyl)methanesulfonamide |
2034498-76-3 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6520-1809-30mg |
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1-(3-methylphenyl)methanesulfonamide |
2034498-76-3 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6520-1809-2μmol |
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1-(3-methylphenyl)methanesulfonamide |
2034498-76-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6520-1809-4mg |
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1-(3-methylphenyl)methanesulfonamide |
2034498-76-3 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6520-1809-5mg |
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1-(3-methylphenyl)methanesulfonamide |
2034498-76-3 | 5mg |
$69.0 | 2023-09-08 |
N-{2-5-(furan-3-yl)thiophen-2-ylethyl}-1-(3-methylphenyl)methanesulfonamide 関連文献
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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7. Back matter
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
N-{2-5-(furan-3-yl)thiophen-2-ylethyl}-1-(3-methylphenyl)methanesulfonamideに関する追加情報
Introduction to N-{2-5-(furan-3-yl)thiophen-2-ylethyl}-1-(3-methylphenyl)methanesulfonamide (CAS No. 2034498-76-3)
N-{2-5-(furan-3-yl)thiophen-2-ylethyl}-1-(3-methylphenyl)methanesulfonamide (CAS No. 2034498-76-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular architecture, represents a promising candidate for further exploration in drug discovery and medicinal chemistry.
The molecular structure of N-{2-5-(furan-3-yl)thiophen-2-ylethyl}-1-(3-methylphenyl)methanesulfonamide encompasses several key functional groups, including a furan moiety, a thiophene ring, and a methanesulfonamide group. These structural elements contribute to its unique chemical properties and potential biological activities. The presence of the furan ring, known for its ability to engage in hydrogen bonding and π-stacking interactions, suggests that this compound may exhibit interesting binding affinities with biological targets.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse pharmacological properties. The combination of a furan and thiophene ring in N-{2-5-(furan-3-yl)thiophen-2-ylethyl}-1-(3-methylphenyl)methanesulfonamide positions it as a potential scaffold for developing novel therapeutic agents. Specifically, the thiophene ring is well-documented for its role in various bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents.
The methanesulfonamide group is another critical feature of this compound, often incorporated into drug molecules for its ability to enhance solubility and metabolic stability. This moiety can also serve as a linker to connect different pharmacophoric units, facilitating the design of hybrid compounds with enhanced biological activity. The presence of the 3-methylphenyl group further contributes to the compound's complexity and may influence its pharmacokinetic profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that N-{2-5-(furan-3-yl)thiophen-2-ylethyl}-1-(3-methylphenyl)methanesulfonamide may interact with biological targets through multiple mechanisms, including hydrogen bonding, hydrophobic interactions, and π-stacking. These interactions are crucial for determining the compound's efficacy and selectivity in biological systems.
The synthesis of N-{2-5-(furan-3-yl)thiophen-2-ylethyl}-1-(3-methylphenyl)methanesulfonamide involves multi-step organic transformations, requiring careful optimization of reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 2-amino-thiophene derivatives and furan-based precursors. These intermediates are then coupled using palladium-catalyzed cross-coupling reactions or other transition-metal-catalyzed processes to form the desired core structure.
The introduction of the methanesulfonamide group is typically achieved through nucleophilic substitution reactions or sulfonation followed by amidation. Each step in the synthesis must be rigorously controlled to avoid side reactions that could compromise the integrity of the final product. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed techniques for monitoring reaction progress and confirming structural integrity.
Evaluation of the biological activity of N-{2-5-(furan-3-yl)thiophen-2-ylethyl}-1-(3-methylphenyl)methanesulfonamide has been conducted using both in vitro and in vivo models. Preliminary studies have shown promising results in terms of cytotoxicity against certain cancer cell lines and modulation of inflammatory pathways. These findings underscore the potential of this compound as a lead molecule for further development into a therapeutic agent.
The role of computational methods in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how N-{2-5-(furan-3-y/thiophen - 2 - yle th eth yl)} - 1 - ( 3 - methyl phen yl ) me thanes ufl on am ide interacts with various protein targets. These simulations have provided valuable insights into the compound's binding affinity and mode of action, guiding experimental efforts toward optimizing its pharmacological properties.
In conclusion, N-{2 - 5 - ( furan - 3 - yl ) thi o ph en - 2 - yle th eth yl } - 1 - ( 3 - me thy l phen yl ) me thanes ufl on am ide ( CAS No . 2034498 - 76 - 3 ) is a structurally complex organ ic compo und with significant potential i n ph arm aceu tical disco ver y . Its unique molecular features , inclu ding th e pres en ce o f fu ran an d thi o ph ene r ing s an d a me thanes ufl on am ide gro up , make it an i n ter est ing cand idate f or f urthe r stu dies . With advanc em ents i n both sy nthe sis an d bi o logical evalu ation , thi s compo und holds promise as a lead mo lecu le f or deve lop ing no vel th era peu tic s . p >
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